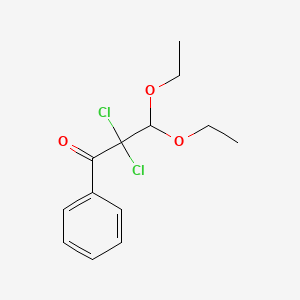

2,2-Dichloro-3,3-diethoxy-1-phenylpropan-1-one

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves the use of dichloroacetophenone and various aromatic aldehydes in the presence of solvents like ethanol. For instance, (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one was synthesized using 2,4-dichloroacetophenone and 3,4,5-trimethoxybenzaldehyde in ethanol . Similarly, 2-phenylpropane-1,3-diol was synthesized from ethyl-2-phenylacetate and ethyl formate using sodium methoxide and NaBH4, with alcohol as a solvent .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single crystal X-ray diffraction analysis and FT-IR spectroscopy. For example, the structure of a β-allyl type phenylpropanoid was determined by single crystal X-ray diffraction , and the molecular structure of (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one was confirmed by IR and single crystal X-ray diffraction studies .

Chemical Reactions Analysis

The chemical reactivity of similar compounds includes their ability to undergo bioreduction by bacterial ferredoxin or related electron transfer proteins, as seen in the case of 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one, which acts as a pro-drug . Additionally, the conjugate addition reaction of phenylmagnesium bromide derivatives with anhydroecgonine methyl ester was found to be enhanced in dichloromethane, leading to the formation of 2β-carbomethoxy-3β-phenyltropane derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized through various analyses. The compound from Myristica fragrans was recrystallized in a monoclinic crystal system, with specific dimensions and space group . The vibrational wavenumbers, first hyperpolarizability, and infrared intensities of (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one were computed using HF and DFT methods . The solvent effects on the conformer distribution of 2-methoxypropanal and chloroacetaldehyde were also studied, showing that solvent interactions can significantly alter the conformer stability .

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Aldol Synthesis : 2,2-Dichloro-3,3-diethoxy-1-phenylpropan-1-one is involved in the synthesis of aromatic aldols such as tropic aldehyde and phenaldol. These aromatic aldols are obtained through reduction and hydrolysis processes and are key in various chemical syntheses (Dam, 2010).

Tautomerism and Conformational Studies : The compound's derivatives have been studied for their tautomerism and conformation in solution and solid states, providing valuable insights into the chemical behavior of similar structures (Cunningham, Lowe, & Threadgill, 1989).

Fluorescent Properties in Complex Formation : Derivatives of this compound are used in the preparation of europium complexes. These complexes exhibit significant fluorescent properties, useful in materials science and photophysics research (Wang et al., 2012).

Catalysis and Stereochemistry : The compound's derivatives are also employed in catalysis, like in asymmetric additions and hydrogenations, which are pivotal in creating enantioselective processes in organic synthesis (Sarvary, Wan, & Frejd, 2002; Toukoniitty et al., 2004).

Antibacterial Properties : Certain derivatives show antibacterial activity, particularly against anaerobic bacteria, indicating potential medicinal chemistry applications (Dickens et al., 1991).

Optical Activity and Purity Studies : Investigations into the optical activity and purity of related compounds enhance our understanding of stereochemistry and optical properties in organic compounds (Botteghi, Consiglio, & Pino, 1974).

Semisynthesis Techniques : The compound is used in semisynthesis methods, like microwave- and ultrasound-assisted techniques, for producing natural methoxylated propiophenones, demonstrating advances in synthetic methodologies (Joshi, Sharma, & Sinha, 2005).

Chiral Cooperativity in Ligand Design : Its derivatives are involved in studies on chiral cooperativity in ligand design, crucial for developing highly selective catalysts in synthetic chemistry (Buisman et al., 1997).

Investigations in Organic Reaction Mechanisms : Its use in organic reaction mechanisms, like in the study of alkyl radicals and carbon-carbon bond cleavage, contributes to a deeper understanding of organic reaction pathways (Bales et al., 2001; Baciocchi et al., 1996).

Applications in Synthesis of Complex Organic Molecules : The compound aids in the synthesis of complex organic structures like phenanthrenes, showcasing its versatility in organic synthesis (Matsumoto, Ilies, & Nakamura, 2011).

Orientations Futures

Propriétés

IUPAC Name |

2,2-dichloro-3,3-diethoxy-1-phenylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Cl2O3/c1-3-17-12(18-4-2)13(14,15)11(16)10-8-6-5-7-9-10/h5-9,12H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKFQLIPGIODRSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(C(=O)C1=CC=CC=C1)(Cl)Cl)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate oxalate(2:1)](/img/structure/B3034279.png)

![trans-3-[(Phenylmethyl)amino]cyclobutanecarboxylic acid tfa (1:1)](/img/structure/B3034281.png)

![2-Azaspiro[3.3]heptane-6-carboxylic acid trifluoroacetate](/img/structure/B3034283.png)

![Tert-butyl n-[(3-methylazetidin-3-yl)methyl]carbamate hemioxalate](/img/structure/B3034284.png)

![8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B3034287.png)

![3-Azabicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B3034289.png)